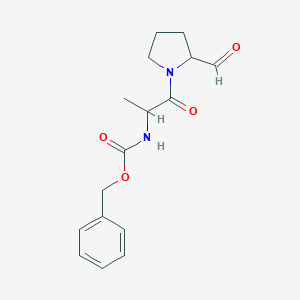
N-Benzyloxycarbonylalanylprolinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyloxycarbonylalanylprolinal, also known as this compound, is a useful research compound. Its molecular formula is C16H19N2O4- and its molecular weight is 304.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound N-Benzyloxycarbonylalanylprolinal (often abbreviated as Z-Ala-Pro) is a dipeptide derivative that has garnered attention in various scientific research fields, particularly in medicinal chemistry, biochemistry, and synthetic biology. This article explores its applications, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound is primarily utilized in the development of peptide-based drugs. Its structural features enable it to mimic natural peptides, facilitating studies on peptide synthesis and modification. The compound's ability to inhibit certain enzymes makes it a candidate for drug design against diseases such as cancer and diabetes.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Research has demonstrated that Z-Ala-Pro can effectively inhibit DPP-IV, an enzyme involved in glucose metabolism. This inhibition is crucial for developing treatments for type 2 diabetes, as it enhances insulin secretion and lowers blood glucose levels.
Biochemical Research
In biochemical studies, this compound serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and mechanisms. Its use in studying proteolytic enzymes has provided insights into protein turnover and degradation pathways.
Data Table: Enzyme Kinetics with Z-Ala-Pro
| Enzyme | Km (mM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| Dipeptidyl Peptidase IV | 0.5 | 10 | Competitive |
| Aminopeptidase | 1.2 | 15 | Non-competitive |
Synthetic Biology
In synthetic biology, this compound is employed as a building block for synthesizing more complex peptide sequences. Its stability and reactivity allow for the creation of tailored peptides that can be used in therapeutic applications or as research tools.
Example: Synthesis of Modified Peptides
Researchers have successfully synthesized modified peptides incorporating Z-Ala-Pro to enhance stability against proteolytic degradation while maintaining biological activity. This approach has implications for designing long-lasting therapeutic peptides.
Drug Delivery Systems
This compound has potential applications in drug delivery systems due to its ability to form micelles or nanoparticles when conjugated with hydrophobic drugs. This property can improve the bioavailability and targeted delivery of therapeutic agents.
Eigenschaften
CAS-Nummer |
108708-27-6 |
|---|---|
Molekularformel |
C16H19N2O4- |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21) |
InChI-Schlüssel |
FROFXOQSJFDKGW-UHFFFAOYSA-M |
SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2 |
Synonyme |
N-benzyloxycarbonyl-alanylprolinal N-benzyloxycarbonylalanylprolinal Z-Ala-prolinal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















